molecular formula C8H10N2O2 B14645670 Methyl 2,4-dicyano-2-methylbutanoate CAS No. 55084-12-3

Methyl 2,4-dicyano-2-methylbutanoate

Cat. No.: B14645670
CAS No.: 55084-12-3
M. Wt: 166.18 g/mol
InChI Key: CZYFLTYPZHWBSH-UHFFFAOYSA-N
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Description

Methyl 2,4-dicyano-2-methylbutanoate is an organic compound with the molecular formula C8H10N2O2. It is an ester derivative that contains two cyano groups and a methyl group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dicyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of malonic ester derivatives with nitriles under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation and subsequent cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dicyano-2-methylbutanoate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-2-methylpropanoate
  • Methyl 2,4-dicyano-2-methylpentanoate
  • Ethyl 2,4-dicyano-2-methylbutanoate

Uniqueness

Methyl 2,4-dicyano-2-methylbutanoate is unique due to the presence of two cyano groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

55084-12-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,4-dicyano-2-methylbutanoate

InChI

InChI=1S/C8H10N2O2/c1-8(6-10,4-3-5-9)7(11)12-2/h3-4H2,1-2H3

InChI Key

CZYFLTYPZHWBSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)(C#N)C(=O)OC

Origin of Product

United States

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